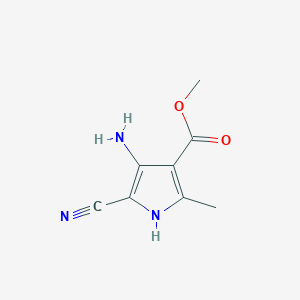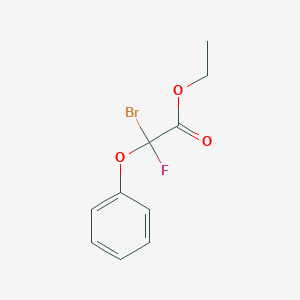
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is a complex organic compound with a unique structure that includes a dioxanone ring, a tert-butyl group, a methyl group, and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxanone derivative, which is reacted with tert-butyl and methyl groups in the presence of a phenylseleno reagent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, the main synthetic reaction, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler dioxanone derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- involves its interaction with specific molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-methyl-: Similar structure but lacks the phenylseleno group.
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5,6-dimethyl-: Contains an additional methyl group compared to the target compound.
Uniqueness
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-6-methyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113505-74-1 |
|---|---|
Molecular Formula |
C15H20O3Se |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-5-phenylselanyl-1,3-dioxan-4-one |
InChI |
InChI=1S/C15H20O3Se/c1-10-12(19-11-8-6-5-7-9-11)13(16)18-14(17-10)15(2,3)4/h5-10,12,14H,1-4H3 |
InChI Key |
XKVGUYTWNNWYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)OC(O1)C(C)(C)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)


![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)

![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)



![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
